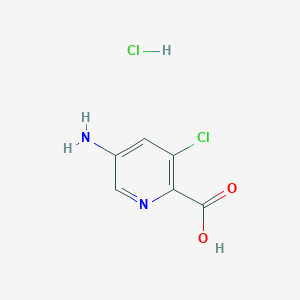

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride

Beschreibung

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride is a halogenated pyridine derivative with a carboxylic acid group at position 2, an amino group at position 5, and a chlorine substituent at position 3. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key properties include:

- Molecular Formula: C₆H₆Cl₂N₂O₂ (free acid: C₆H₅ClN₂O₂ + HCl)

- Molecular Weight: 209.03 g/mol

- Structural Features: The pyridine core with electron-withdrawing (Cl) and donating (NH₂) groups creates a polar, reactive scaffold.

Limited data on physical properties (melting point, solubility) are available in the provided evidence, highlighting a need for further experimental characterization.

Eigenschaften

Molekularformel |

C6H6Cl2N2O2 |

|---|---|

Molekulargewicht |

209.03 g/mol |

IUPAC-Name |

5-amino-3-chloropyridine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c7-4-1-3(8)2-9-5(4)6(10)11;/h1-2H,8H2,(H,10,11);1H |

InChI-Schlüssel |

ZRAPYXURZOJGDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1Cl)C(=O)O)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination and Carboxylation of Pyridine Precursors

- A common starting point involves chlorination of aminopyridine derivatives. For example, 4-aminopyridine can be selectively chlorinated at the 3-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to avoid over-chlorination or side reactions.

- Carboxylation is typically achieved by introducing the carboxylic acid group at the 2-position via carbon dioxide fixation under high pressure or through the use of carboxylation reagents in the presence of catalysts to ensure regioselectivity and yield.

Diazotization and Chlorination Strategy

- According to patent CN104649965A, a diazotization process is employed on amino-substituted chloropyridine intermediates, followed by chlorination to achieve the desired substitution pattern. This involves:

- Using amino-trichloropicolinic acid derivatives as raw materials.

- Performing diazotization with nitrite salts at temperatures between -5°C and 50°C for 5 to 120 minutes.

- Subsequent chlorination with chlorine substituents at 30°C to 100°C, monitored by HPLC to ensure reaction completion with less than 1% residual reactant.

- Neutralization and purification steps yield high-purity chloropyridine carboxylic acid derivatives.

Thiolation and Selective Substitution

- Patent WO2021105399A1 describes selective thiolation reactions of 3,5-dichloropicolinic acid compounds to prepare intermediates that can be further transformed into amino-chloropyridine carboxylic acids.

- The reaction conditions involve sodium ethanethiolate or ethanethiol in non-protic apolar solvents with dielectric constants below 15, at temperatures ranging from 20°C to 100°C, preferably 60-100°C to optimize selectivity and yield.

- This method allows for selective substitution at the 3-position while retaining chlorine at the 5-position, which is critical for synthesizing 5-amino-3-chloropyridine derivatives.

Industrial Continuous Flow Processes

- Industrial synthesis often employs continuous flow reactors to enhance reaction control, yield, and purity. These processes optimize parameters such as temperature, pressure, and reagent stoichiometry to scale up the chlorination and carboxylation steps efficiently. Catalysts and optimized solvents are used to minimize by-products and environmental impact.

- Data Table: Summary of Preparation Conditions

| Step | Reagents/Conditions | Temperature Range (°C) | Reaction Time | Notes |

|---|---|---|---|---|

| Chlorination | Thionyl chloride or phosphorus pentachloride | 20 - 100 | Variable | Selective chlorination at 3-position |

| Carboxylation | CO₂ under pressure or carboxylation reagents | Elevated pressure | Variable | Introduction of carboxylic acid at 2-position |

| Diazotization | Nitrite salts, strong acid, inert diluent | -5 to 50 | 5 - 120 minutes | Conversion of amino groups to diazonium salts |

| Chlorination (post-diazo) | Chlorine substituent | 30 - 100 | Until <1% reactant | Monitored by HPLC for completion |

| Thiolation | Sodium ethanethiolate or ethanethiol in apolar solvent | 20 - 100 (preferably 60-100) | Variable | Selective substitution at 3-position |

| Neutralization & Purification | Acid/base neutralization, filtration, drying | Ambient to 50 | Variable | To obtain hydrochloride salt with high purity |

- The preparation of 5-amino-3-chloropyridine-2-carboxylic acid hydrochloride relies heavily on precise control of substitution reactions on the pyridine ring to achieve regioselectivity.

- Diazotization followed by chlorination is a robust method to introduce chlorine substituents selectively, supported by analytical techniques such as HPLC to monitor reaction progress and purity.

- Thiolation reactions under controlled solvent and temperature conditions provide a pathway to selectively modify the 3-position while preserving chlorine at the 5-position, which is essential for obtaining the target compound.

- Industrial scale synthesis benefits from continuous flow processes that enhance yield, reproducibility, and safety while reducing environmental impact.

- The use of strong acids, inert diluents, and controlled neutralization steps ensures the isolation of the hydrochloride salt form with high purity, suitable for pharmaceutical applications.

- Patent WO2021105399A1: Process for preparation of 5-chloro-pyridine-2-carboxylic acids and derivatives.

- Patent CN104649965A: Preparation method of tetrachloropyridine-2-carboxylic acid and derivatives with diazotization and chlorination steps.

- Synthetic routes and reaction conditions overview for amino-chloropyridine carboxylic acids.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, which can replace the chlorine atom under mild conditions.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: Products include azido derivatives and thiol-substituted compounds.

Oxidation Reactions: Products include nitro derivatives.

Reduction Reactions: Products include alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism are often related to the inhibition of metabolic processes in cells.

Vergleich Mit ähnlichen Verbindungen

2-Amino-5-chloropyridine-3-carboxylic Acid (CAS 52833-93-9)

3-Amino-6-chloropyridine-2-carboxylic Acid Hydrochloride (CAS 53636-68-3)

- Structure: Amino at 3, chlorine at 6, carboxylic acid at 2.

- Similarity Score : 0.86

- Impact : The chlorine at position 6 increases steric hindrance, possibly affecting reactivity in coupling reactions.

Functional Group Variations

5-Chloro-2-methyl-3-pyridinecarboxylic Acid (CAS 1688656-71-4)

4-Amino-3,5-dichloropyridine (CAS 22889-78-7)

- Structure: Amino at 4, chlorine at 3 and 5.

- Molecular Formula : C₅H₄Cl₂N₂

- Melting Point: Not reported

- Impact : Dichlorination increases molecular symmetry and may improve crystallinity.

Hydrochloride Salts of Related Pyridines

Yohimbine Hydrochloride

Berberine Hydrochloride (CAS 633-65-8)

- Structure : Quaternary ammonium alkaloid with a pyridine ring.

- Stability : Acid-stable due to hydrochloride form, similar to the target compound .

Structural and Property Analysis Table

*CAS number in may correspond to a different compound; verification required.

Implications of Substituent Positioning and Functional Groups

- Amino Group (NH₂): Enhances solubility in acidic media via protonation and participates in hydrogen bonding, critical for drug-receptor interactions .

- Chlorine (Cl) : Increases electronegativity and stabilizes aromatic rings through inductive effects, influencing reaction kinetics .

- Hydrochloride Salt : Improves aqueous solubility and stability, as seen in nicardipine hydrochloride () and berberine hydrochloride .

Biologische Aktivität

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride (often referred to as the hydrochloride salt of 5-amino-3-chloropyridine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and comparative studies with related compounds.

Chemical Structure and Properties

5-Amino-3-chloropyridine-2-carboxylic acid hydrochloride has the molecular formula C₆H₅ClN₂O₂·HCl. The compound features a pyridine ring substituted with an amino group at the 5-position and a chloro group at the 3-position, along with a carboxylic acid functional group. These structural characteristics contribute to its unique biological properties.

The biological activity of 5-amino-3-chloropyridine-2-carboxylic acid hydrochloride is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor, potentially modulating pathways involved in various diseases. For instance, it may inhibit enzymes related to inflammatory responses and neurodegenerative conditions.

- Receptor Modulation : It can bind to active sites or allosteric sites of target proteins, influencing their activity and thereby altering cellular responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that 5-amino-3-chloropyridine-2-carboxylic acid hydrochloride exhibits antimicrobial effects against various pathogens, making it a candidate for further development in treating infections.

- Antiviral Effects : Preliminary investigations suggest potential antiviral properties, although more research is required to elucidate these effects fully.

- Neuroprotective Effects : The compound has been explored for its implications in neurodegenerative diseases due to its interaction with biological targets involved in neuronal health .

Comparative Studies

A comparative analysis with similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-amino-3-chloropyridine-2-carboxylate | Similar pyridine structure but with methyl ester | Different biological activity profile |

| 5-Amino-3-chloropyridine-2-carboxylic acid | Lacks methyl ester functionality | More polar; potential for different reactivity |

| Methyl 6-amino-3-chloropyridine-2-carboxylate | Substituent at the 6-position instead of 5 | Altered binding characteristics |

These comparisons highlight how variations in substituents can lead to differences in biological activity, suggesting avenues for further research and development.

Case Studies and Research Findings

- Neurodegenerative Disease Models : A study exploring the effects of 5-amino-3-chloropyridine-2-carboxylic acid hydrochloride on neuronal cell lines demonstrated its potential to protect against oxidative stress-induced damage, indicating a neuroprotective role .

- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as a therapeutic agent in infectious diseases.

- Cancer Research : Research involving cancer cell lines indicates that the compound may inhibit tumor growth by interfering with specific signaling pathways, presenting opportunities for developing anticancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-amino-3-chloropyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

- Chlorination : Introduce the chloro group at the 3-position via electrophilic substitution or directed metalation.

- Amination : Use ammonia or protected amine sources under reflux in polar solvents (e.g., ethanol/methanol) to install the 5-amino group .

- Carboxylation : Employ carbon dioxide or carboxylation reagents (e.g., Knorr-type reactions) to form the 2-carboxylic acid moiety.

- Salt Formation : React the free base with hydrochloric acid to form the hydrochloride salt.

- Optimization : Vary catalysts (e.g., palladium for coupling reactions), solvent polarity, and temperature gradients. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to verify substitution patterns (e.g., chloro at C3, amino at C5) and confirm aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ for C₆H₆ClN₂O₂·HCl).

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% area under the curve) .

- Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl.

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and amino substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing chloro group at C3 activates the pyridine ring for nucleophilic attack at adjacent positions (e.g., C2/C4) by increasing electrophilicity.

- Steric Hindrance : The amino group at C5 may hinder reactivity at C6 due to proximity.

- Experimental Design : Perform kinetic studies using model nucleophiles (e.g., amines, alkoxides) in varying solvents (DMF, THF). Monitor reaction progress via NMR or LC-MS to map regioselectivity .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound across different studies?

- Methodological Answer :

- Standardization : Replicate assays under uniform conditions (pH, temperature, cell lines) to eliminate extrinsic variables.

- Purity Validation : Re-test batches with confirmed HPLC purity to rule out impurities as confounding factors.

- Structural Confirmation : Use X-ray crystallography or 2D NMR to verify no polymorphic or tautomeric forms exist .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify outliers or trends.

Q. What strategies are effective for improving the hydrolytic stability of the hydrochloride salt under aqueous storage conditions?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder to minimize water exposure.

- Buffered Solutions : Use low-temperature (4°C) storage in pH-stable buffers (e.g., phosphate buffer, pH 3–5) to prevent degradation.

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with periodic HPLC analysis to model shelf life.

Data-Driven Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., amino group as H-bond donor).

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- QSAR Models : Train models on analogous pyridine derivatives to predict bioactivity and ADMET properties.

Q. What are the challenges in scaling up the synthesis of this compound from milligram to gram quantities, and how can they be addressed?

- Methodological Answer :

- Reaction Exotherms : Use jacketed reactors with temperature control to manage heat generation during amination.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or continuous flow crystallization for scalability .

- Yield Loss : Optimize stoichiometry (e.g., excess ammonia for amination) and minimize side reactions via in-situ quenching.

Biological Research Questions

Q. What in vitro assays are appropriate for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based ADP-Glo™ assays to screen against a panel of kinases (e.g., EGFR, JAK2).

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa, A549) via MTT assays.

- Mechanistic Studies : Perform Western blotting to assess phosphorylation levels of downstream targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.